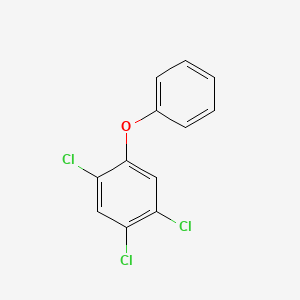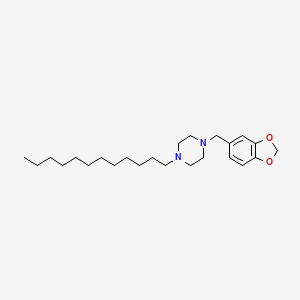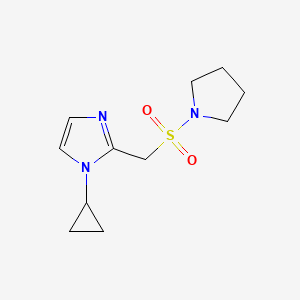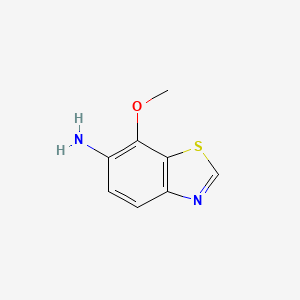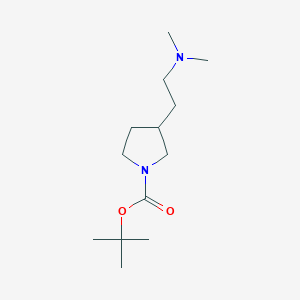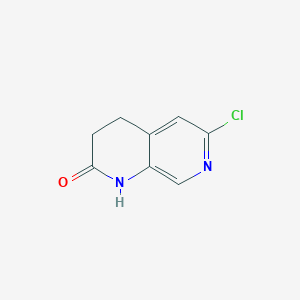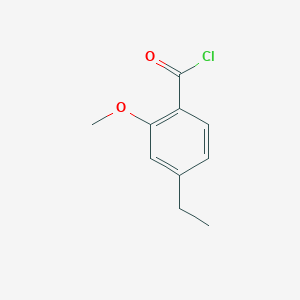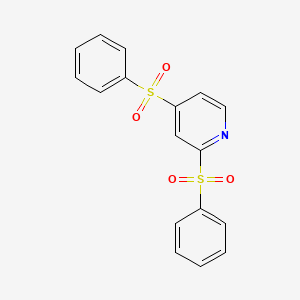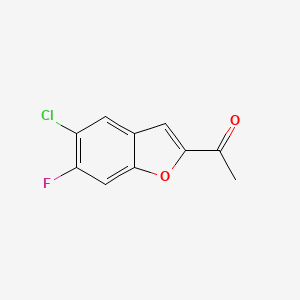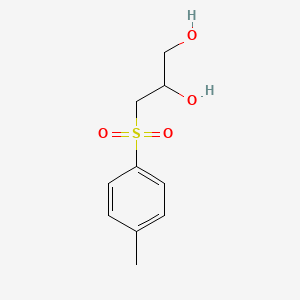
3-(p-Tolylsulfonyl)-1,2-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(p-Tolylsulfonyl)-1,2-propanediol is an organic compound characterized by the presence of a tolylsulfonyl group attached to a propanediol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolylsulfonyl)-1,2-propanediol typically involves the reaction of p-toluenesulfonyl chloride with 1,2-propanediol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.
化学反応の分析
Types of Reactions
3-(p-Tolylsulfonyl)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) can be employed.
Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) are used for halogenation.
Major Products Formed
Oxidation: Formation of p-tolylsulfonyl acetone or p-tolylsulfonyl formaldehyde.
Reduction: Formation of p-tolylsulfanyl-1,2-propanediol.
Substitution: Formation of p-tolylsulfonyl-1,2-dichloropropane or p-tolylsulfonyl-1,2-dibromopropane.
科学的研究の応用
3-(p-Tolylsulfonyl)-1,2-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(p-Tolylsulfonyl)-1,2-propanediol involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- p-Tolylsulfonyl chloride
- p-Tolylsulfonyl azide
- p-Tolylsulfonyl hydrazide
Comparison
Compared to similar compounds, 3-(p-Tolylsulfonyl)-1,2-propanediol is unique due to the presence of both sulfonyl and diol functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, making it a versatile compound in organic synthesis and research applications.
特性
CAS番号 |
63991-87-7 |
|---|---|
分子式 |
C10H14O4S |
分子量 |
230.28 g/mol |
IUPAC名 |
3-(4-methylphenyl)sulfonylpropane-1,2-diol |
InChI |
InChI=1S/C10H14O4S/c1-8-2-4-10(5-3-8)15(13,14)7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 |
InChIキー |
HAEAJIXAMUMSFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


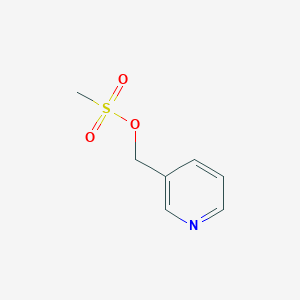
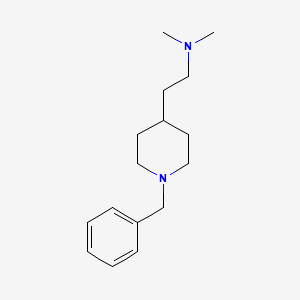
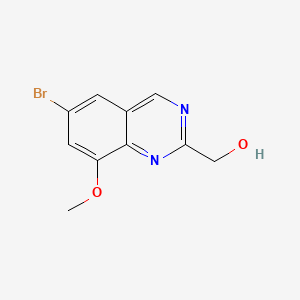
![7H-Indolo[2,3-c]quinoline](/img/structure/B13944292.png)
